molecular formula C25H18ClNO4 B5291644 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

Cat. No.: B5291644
M. Wt: 431.9 g/mol
InChI Key: OKZHSXGZLQWTNH-UHFFFAOYSA-N
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Description

4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranoquinoline core, which is fused with a chlorophenylmethoxyphenyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name

4-[4-[(2-chlorophenyl)methoxy]phenyl]-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO4/c26-20-7-3-1-5-16(20)14-30-17-11-9-15(10-12-17)19-13-22(28)31-24-18-6-2-4-8-21(18)27-25(29)23(19)24/h1-12,19H,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZHSXGZLQWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline core. The reaction conditions typically involve the use of an acid catalyst and moderate to high yields can be achieved .

. The scalability of the reaction and the availability of starting materials are crucial factors for industrial production.

Chemical Reactions Analysis

4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while reduction reactions can lead to the formation of dihydroquinoline derivatives .

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